molecular formula C27H23N3O3S B12035305 2-(4-Butoxyphenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 624725-97-9

2-(4-Butoxyphenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12035305
CAS No.: 624725-97-9
M. Wt: 469.6 g/mol
InChI Key: PINIGHANXXFWFQ-HKOYGPOVSA-N
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Description

2-(4-Butoxyphenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly approach . The reaction conditions are mild, and the yields are generally high.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenyl or butoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield sulfoxides, while reduction with NaBH₄ would produce thiazolidine derivatives.

Scientific Research Applications

2-(4-Butoxyphenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Butoxyphenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its unique combination of functional groups, which impart specific chemical reactivity and biological activity. Its synthesis under mild, environmentally friendly conditions also adds to its appeal in research and industrial applications.

Properties

CAS No.

624725-97-9

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

(5E)-2-(4-butoxyphenyl)-5-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C27H23N3O3S/c1-2-3-16-32-21-14-12-20(13-15-21)25-28-27-30(29-25)26(31)24(34-27)18-19-8-7-11-23(17-19)33-22-9-5-4-6-10-22/h4-15,17-18H,2-3,16H2,1H3/b24-18+

InChI Key

PINIGHANXXFWFQ-HKOYGPOVSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)OC5=CC=CC=C5)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC5=CC=CC=C5)SC3=N2

Origin of Product

United States

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